molecular formula C12H22O10 B102083 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol CAS No. 16741-18-7

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Cat. No.: B102083
CAS No.: 16741-18-7
M. Wt: 326.30 g/mol
InChI Key: VSRVRBXGIRFARR-URMRTOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of neohesperidose involves several steps. One common method includes the glycosylation of glucose with rhamnose. This process can be catalyzed by enzymes or chemical catalysts under specific conditions. Industrial production methods often involve the extraction of neohesperidose from natural sources such as citrus fruits, where it is found in glycosidic forms .

Chemical Reactions Analysis

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: Various substitution reactions can occur, especially at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol has several scientific research applications:

    Chemistry: It is used in the synthesis of various glycosides and as a building block for more complex molecules.

    Biology: this compound-containing compounds are studied for their biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing into the potential therapeutic effects of neohesperidose derivatives, particularly in treating diseases like cancer and diabetes.

    Industry: It is used in the production of artificial sweeteners and other food additives

Mechanism of Action

The mechanism of action of neohesperidose involves its interaction with various molecular targets and pathways. For instance, neohesperidose-containing compounds can modulate signaling pathways such as Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB. These interactions can lead to various pharmacological effects, including anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is unique compared to other similar compounds due to its specific sugar composition and the types of glycosidic bonds it forms. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

CAS No.

16741-18-7

Molecular Formula

C12H22O10

Molecular Weight

326.30 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11+,12-/m0/s1

InChI Key

VSRVRBXGIRFARR-URMRTOKHSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O

melting_point

191-192°C

Key on ui other cas no.

17074-02-1

physical_description

Solid

Synonyms

BLOOD GROUP H DISACCHARIDE [FUC-ALPHA1-2)GAL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 2
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 3
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 4
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 5
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 6
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.